

Cefoselis Hydrochloride: A Technical Guide for Respiratory Tract Infection Research

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Cefoselis hydrochloride**, a fourth-generation cephalosporin antibiotic, with a specific focus on its application in respiratory tract infection research. This document synthesizes available data on its mechanism of action, in vitro activity, pharmacokinetic/pharmacodynamic (PK/PD) parameters, and clinical efficacy. Detailed experimental protocols and visual workflows are provided to support further research and development.

Introduction

Cefoselis is an injectable, broad-spectrum, fourth-generation cephalosporin antibiotic.[1] Like other β -lactam antibiotics, it is designed for parenteral administration to treat moderate to severe bacterial infections. Its structure confers stability against many β -lactamases, enzymes that are a common source of bacterial resistance to cephalosporins.[2] Cefoselis has demonstrated a wide spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a candidate for empirical therapy in complex infections, including those of the respiratory tract.[2][3]

Mechanism of Action

Cefoselis exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] The core mechanism involves the following steps:

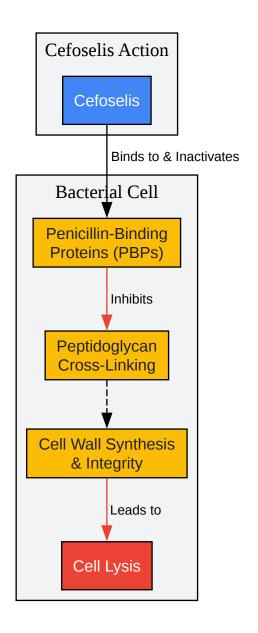






- Target Binding: Cefoselis binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.
- Inhibition of Transpeptidation: PBPs are essential for the final step of peptidoglycan synthesis, specifically the cross-linking of peptide chains. By inactivating PBPs, Cefoselis prevents this crucial cross-linkage.
- Cell Wall Destabilization: The inhibition of peptidoglycan synthesis leads to a weakened and unstable cell wall that cannot withstand the internal osmotic pressure of the bacterium.
- Cell Lysis: The compromised cell wall ultimately ruptures, leading to cell lysis and bacterial death.





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Figure 1: Mechanism of Action of Cefoselis.

In Vitro Activity

Cefoselis has demonstrated potent in vitro activity against a wide range of clinically relevant pathogens. A systematic study in China evaluated its efficacy against common bacterial isolates.[5] Minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]



Table 1: In Vitro Susceptibility of Gram-Negative Bacteria to Cefoselis

Bacterial Species	Phenotype / Group	Number of Isolates	Susceptibility Rate (%)
Escherichia coli	Non-ESBL- producing	100	100%
	ESBL-producing	100	< 10%
Klebsiella pneumoniae	Non-ESBL-producing	88	94.3%
	ESBL-producing	100	< 10%
Proteus mirabilis	Non-ESBL-producing	33	97.0%
	ESBL-producing	30	< 10%
Pseudomonas aeruginosa	-	206	73.3%
Acinetobacter baumannii	-	139	18.7%
Other Enterobacteriaceae	-	Varies	56.7% - 83.3%

Data sourced from a study of clinical isolates in China.[2][5]

Table 2: In Vitro Susceptibility of Gram-Positive Bacteria to Cefoselis



Bacterial Species	Phenotype / Group	Number of Isolates	Susceptibility Rate (%)
Staphylococcus aureus	Methicillin- sensitive (MSSA)	100	100%
	Methicillin-resistant (MRSA)	100	0%
Streptococcus pneumoniae	Penicillin-susceptible (PSSP)	15	> 90%
	Penicillin-resistant (PRSP)	15	60.0%
Beta-hemolytic Streptococcus	-	42	> 90%
Viridans group Streptococcus	-	40	> 90%

Data sourced from a study of clinical isolates in China.[5]

Pharmacokinetics and Pharmacodynamics (PK/PD)

The primary route of elimination for Cefoselis is renal.[3] A population pharmacokinetic study in pediatric patients with haematological malignancies determined that a two-compartment model with zero-order input and first-order elimination best described the PK of intravenously administered Cefoselis.[3][6] In this population, body weight was the only significant covariate affecting its pharmacokinetics.[3][6]

The key pharmacodynamic index for cephalosporins is the percentage of the dosing interval that the unbound drug concentration remains above the MIC (%fT>MIC). For Cefoselis, the PD target is defined as unbound plasma concentrations remaining above the MIC throughout the entire dosing interval (100% fT>MIC).[3][6]

Table 3: Probability of Target Attainment (PTA) for Cefoselis Based on MIC



Patient Dose (q12h)	MIC (mg/L)	Probability of Target Attainment (%)	
40 mg/kg	0.25	> 96.7%	
80 mg/kg	32 (P. aeruginosa)	< 30.5%	

Data from Monte Carlo simulations in a pediatric population with a target of 100% fT>MIC.[3][6]

Clinical Efficacy in Respiratory Tract Infections

A multicenter, double-blind, randomized clinical trial compared the efficacy and safety of Cefoselis with Cefepime for treating acute bacterial infections, including a significant cohort of patients with respiratory tract infections.[1] Patients received 1.0 g for moderate infections or 2.0 g for severe infections every 12 hours for 7 to 14 days.[1]

Table 4: Clinical and Bacteriological Outcomes in Patients with Respiratory Tract Infections

Outcome	Cefoselis (n=60)	Cefepime (n=62)	Statistical Significance
Clinical Cure Rate	25.0% (21/60)	30.65% (19/62)	p > 0.05
Clinical Effective Rate ¹	86.67% (52/60)	82.26% (51/62)	p > 0.05
Overall Bacterial Eradication ²	90.32%	93.85%	p > 0.05

¹Clinical Effective Rate includes both "cured" and "improved" outcomes. ²Bacterial eradication rates are for the total per-protocol population (respiratory and urinary tract infections combined). Data sourced from Liu Y. B., et al., 2014.[1]

The study concluded that there were no statistically significant differences in clinical efficacy or bacterial eradication rates between the Cefoselis and Cefepime treatment groups for respiratory tract infections.[1]



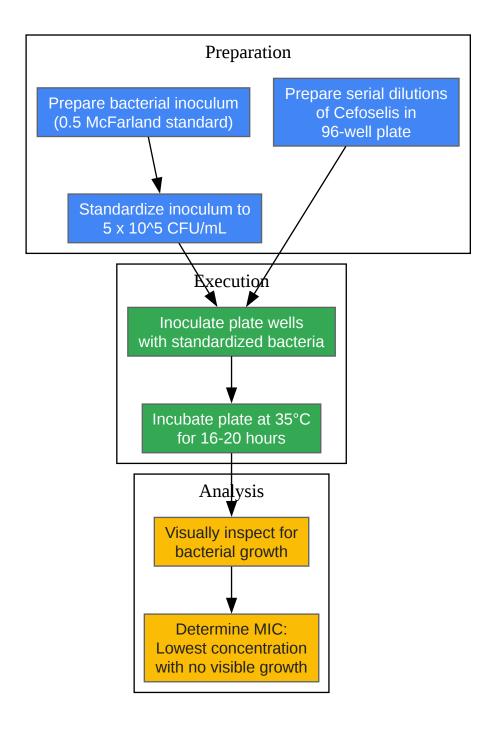
Experimental Protocols In Vitro Susceptibility Testing: Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) as recommended by the Clinical and Laboratory Standards Institute (CLSI).[7]

Methodology:

- Antimicrobial Preparation: Prepare a stock solution of Cefoselis hydrochloride. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate to achieve the desired final concentration range.
- Inoculum Preparation:
 - Select 3-5 isolated colonies of the test organism from a non-selective agar plate.
 - Suspend the colonies in a sterile saline solution.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
 - Dilute this standardized suspension in CAMHB to achieve a final inoculum density of 5 x
 10⁵ CFU/mL in each well of the microtiter plate.
- Inoculation: Inoculate each well of the microtiter plate (containing 100 μL of diluted Cefoselis) with 100 μL of the final bacterial inoculum. Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).
- Incubation: Seal the plates to prevent evaporation and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
- MIC Determination: After incubation, visually inspect the wells. The MIC is defined as the lowest concentration of Cefoselis that completely inhibits visible growth of the organism.





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Figure 2: Workflow for MIC Determination via Broth Microdilution.

Clinical Trial Protocol Summary

This section summarizes the protocol from the key comparative clinical trial of Cefoselis for acute bacterial infections.[1]

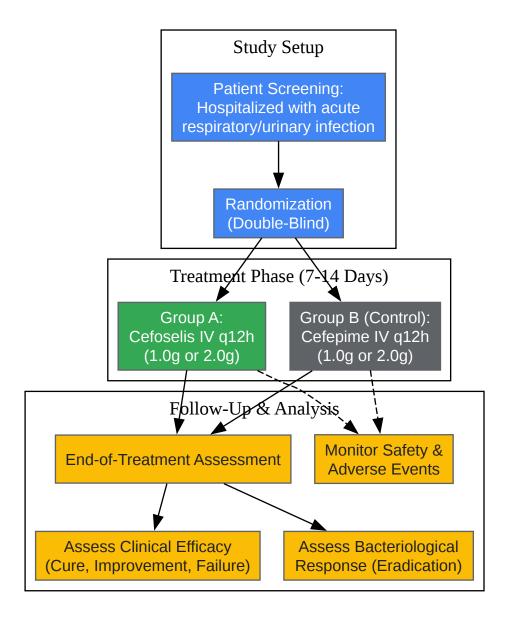
Foundational & Exploratory





- Study Design: Multicenter, double-blind, randomized controlled trial.
- Patient Population: Hospitalized patients with a diagnosis of moderate to severe acute bacterial respiratory tract infection (e.g., bacterial pneumonia, bronchiectasis with infection) or urinary tract infection.
- Intervention Group: Cefoselis sulfate administered intravenously.
 - Moderate Infection: 1.0 g every 12 hours.
 - Severe Infection: 2.0 g every 12 hours.
- Control Group: Cefepime hydrochloride administered intravenously with the same dosing regimen.
- Treatment Duration: 7 to 14 days.
- Primary Outcomes:
 - Clinical Efficacy: Assessed at the end of treatment and categorized as "cured," "improved,"
 "failed," or "not evaluable."
 - Bacteriological Response: Assessed by the eradication, presumed eradication, persistence, or presumed persistence of the baseline pathogen(s).
- Safety Assessment: Monitoring of adverse events and changes in laboratory parameters throughout the study.





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Figure 3: Logical Flow of a Comparative Clinical Trial.

Conclusion

Cefoselis hydrochloride is a potent fourth-generation cephalosporin with demonstrated in vitro activity against key respiratory pathogens, particularly non-ESBL-producing Enterobacteriaceae and susceptible strains of S. aureus and Streptococcus.[2][5] Clinical trial data for respiratory tract infections show its efficacy to be comparable to that of Cefepime, another fourth-generation cephalosporin.[1] The established pharmacokinetic/pharmacodynamic target of 100% fT>MIC provides a clear goal for dosing



optimization in specific patient populations.[3] This guide provides the foundational data and protocols necessary for researchers and drug developers to further investigate the role of Cefoselis in the management of respiratory tract infections. Future research should focus on generating more extensive PK/PD data in diverse adult populations and evaluating its efficacy against infections caused by more resistant pathogens.

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